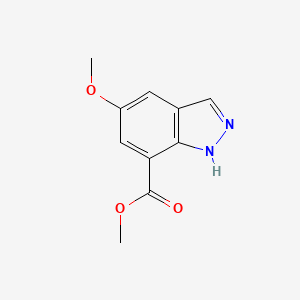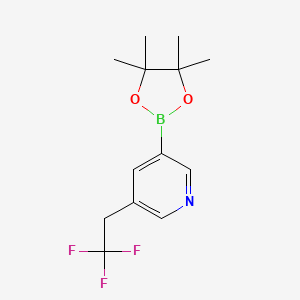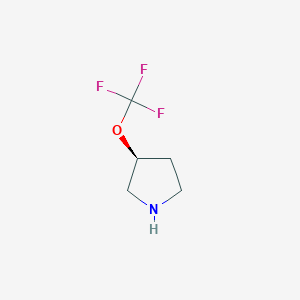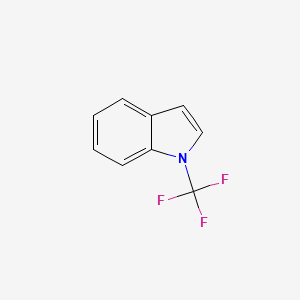![molecular formula C20H26ClN5O4 B13457206 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-(4-{2-oxabicyclo[211]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound that features a quinazoline core, a piperazine ring, and a unique 2-oxabicyclo[211]hexane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and suitable leaving groups.
Incorporation of the 2-Oxabicyclo[2.1.1]hexane Moiety: This step involves the use of photochemistry, specifically [2 + 2] cycloaddition reactions, to form the 2-oxabicyclo[2.1.1]hexane structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring and the 2-oxabicyclo[2.1.1]hexane moiety may enhance the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based kinase inhibitors.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which feature the piperazine ring.
Bicyclic Structures: Compounds like bicyclo[2.2.1]heptane derivatives, which share the bicyclic framework.
Uniqueness
What sets 6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride apart is the combination of these three distinct structural elements, which may confer unique biological activity and physicochemical properties .
Eigenschaften
Molekularformel |
C20H26ClN5O4 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-oxabicyclo[2.1.1]hexan-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C20H25N5O4.ClH/c1-27-15-7-13-14(8-16(15)28-2)22-19(23-17(13)21)25-5-3-24(4-6-25)18(26)20-9-12(10-20)11-29-20;/h7-8,12H,3-6,9-11H2,1-2H3,(H2,21,22,23);1H |
InChI-Schlüssel |
JQACVWWNYVXTHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC(C4)CO5)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B13457132.png)
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)

![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)


![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
